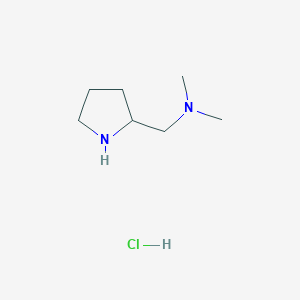

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride

Description

Its hydrate form has the molecular formula C₁₃H₂₄Cl₂N₂O and a molar mass of 295.25 g/mol . It is typically supplied as a dihydrochloride salt with 95% purity .

Its pyrrolidine moiety suggests conformational rigidity, which may influence receptor binding or pharmacokinetics.

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H |

InChI Key |

XCYCGYUJNRLFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine (Free Base)

The key synthetic step involves the alkylation of pyrrolidine or its derivatives with a suitable dimethylaminomethylating agent. Common methods include:

Reductive amination: Reacting pyrrolidine-2-carboxaldehyde with dimethylamine under reductive conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to form the N,N-dimethylaminomethyl substituent on the pyrrolidine ring.

Nucleophilic substitution: Using halomethyl dimethylamine derivatives to alkylate the pyrrolidine nitrogen or the 2-position carbon, depending on the desired substitution pattern.

Catalytic hydrogenation: In some cases, catalytic hydrogenation of N-methylpyrrolidone derivatives can yield N-methylpyrrolidine analogs, which can be further functionalized to introduce the dimethylaminomethyl group.

Formation of Hydrochloride Salt

After obtaining the free base, the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol or ethanol) to form the hydrochloride salt. This step improves the compound's stability, crystallinity, and solubility properties.

Representative Preparation Method from Literature

A patent (CN110590706B) describes a related preparation method for N-methylpyrrolidine, which shares structural similarity and synthetic logic with N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride. The method involves:

Reacting 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent (e.g., diglyme or anisole) that forms hydrogen bonds with methylamine, enhancing solubility and reaction rate.

The reaction proceeds at 100–120 °C under normal pressure for 3–8 hours.

After reaction completion, the mixture is basified to pH 12–13 with sodium hydroxide, followed by distillation to separate the product.

This method achieves over 88% yield and >99% purity, highlighting the efficiency of using ether solvents and potassium iodide catalysis to facilitate nucleophilic substitution reactions under mild conditions.

Although this patent focuses on N-methylpyrrolidine, the principles apply to the preparation of N,N-dimethyl derivatives by adjusting the amine reagents and reaction conditions accordingly.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ether solvents (diglyme, anisole) | High boiling point, hydrogen bonding ability |

| Catalyst | Potassium iodide (KI) | Facilitates halogen exchange and substitution |

| Temperature | 100–120 °C | Enables reaction above methylamine-water azeotrope |

| Pressure | Atmospheric (normal pressure) | Simplifies equipment requirements |

| Reaction time | 3–8 hours | Sufficient for completion |

| Molar ratio (1,4-dichlorobutane : amine) | 1 : 3.5–4.5 | Excess amine to drive reaction |

| pH adjustment | 12–13 (using NaOH) | For free base isolation after reaction |

Purification and Yield

After reaction and basification, distillation is used to separate the product from solvents and by-products.

The product is typically obtained with purity exceeding 99% and yields above 88%, indicating an efficient and scalable process.

Comparative Analysis with Similar Compounds

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride differs from related compounds such as N-methylpyrrolidine or 1-methylpyrrolidine by the presence of the dimethylaminomethyl substituent, which requires specific synthetic steps to introduce this group. The preparation methods must accommodate this functionalization, often involving reductive amination or nucleophilic substitution with dimethylamino-containing reagents.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Pyrrolidine-2-carboxaldehyde + Dimethylamine + Reducing agent | Mild temperature, solvent (MeOH, EtOH) | High selectivity, mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | Pyrrolidine + Halomethyl dimethylamine + KI catalyst | 100–120 °C, ether solvent, normal pressure | High yield, scalable, simple setup | Requires halomethyl amine reagent |

| Catalytic Hydrogenation | N-methylpyrrolidone + H2 + Catalyst (Cr-Al, Cu-Cr) | High pressure (150–280 atm), 180–285 °C | Industrial scale, high conversion | High pressure equipment needed |

Research Findings and Industrial Relevance

The use of ether solvents capable of hydrogen bonding with amines improves reaction kinetics and product yield by maintaining high amine concentration in solution even above azeotropic temperatures.

Potassium iodide catalysis lowers activation energy for nucleophilic substitution, enabling reactions at atmospheric pressure and moderate temperatures, reducing equipment costs and improving safety.

The described methods are amenable to industrial scale-up due to their simplicity, use of readily available reagents, and avoidance of high-pressure conditions.

The hydrochloride salt form is preferred for pharmaceutical and research applications due to enhanced stability and handling properties.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Cognitive Enhancement

Recent studies have investigated the effects of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride on cognitive function. Animal model experiments indicated that this compound may enhance cognitive performance, particularly in tasks requiring memory and attention. A notable study demonstrated significant improvements in learning and memory retention compared to control groups.

Pharmaceutical Development

This compound has been explored as a potential lead in the development of new pharmaceuticals targeting neurological disorders. Its structural similarity to other psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research has shown that derivatives of this compound exhibit varying degrees of binding affinity to these receptors, indicating potential therapeutic applications in conditions such as ADHD and depression .

Synthetic Chemistry

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through modifications such as alkylation and acylation. This versatility is particularly useful in the synthesis of chiral compounds, which are critical in drug development .

Case Study 1: Cognitive Function Enhancement

A study published in a peer-reviewed journal examined the impact of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride on cognitive function in rodents. The results indicated that administration of the compound led to a statistically significant improvement in maze navigation tasks, suggesting enhanced spatial memory capabilities. The study utilized control groups receiving saline solutions for comparison.

Case Study 2: Pharmacological Insights

Another research effort focused on the pharmacological properties of this compound, assessing its efficacy as a potential treatment for mood disorders. The study involved administering varying doses to animal models exhibiting depressive-like behaviors. Results showed that higher doses correlated with decreased immobility time in forced swim tests, indicating an antidepressant-like effect .

Data Tables

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine Dihydrochloride Hydrate

- Structure: Incorporates a phenyl ring between the pyrrolidine and dimethylamino groups (C₁₃H₂₀N₂·2HCl·H₂O) .

- Higher molecular weight (295.20 g/mol) compared to non-phenyl analogs.

- Applications: Not explicitly stated, but phenyl-containing amines are common in drug design for improved target affinity.

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

- Structure : Replaces pyrrolidine with a morpholine ring (six-membered, oxygen-containing heterocycle) (C₇H₁₇Cl₂N₂O) .

- Key Differences :

- The oxygen atom in morpholine increases polarity, enhancing solubility in aqueous environments.

- Smaller molecular weight (180.68 g/mol ) compared to pyrrolidine derivatives.

- Applications : Morpholine derivatives are often used in analgesics and antivirals due to their balanced lipophilicity.

N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine Dihydrochloride

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)

- Structure : Attaches an imidazothiazole ring and a methylsulfonylphenyl group (C₁₆H₂₀N₄O₂S) .

- Key Differences :

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride, also known as (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, is a chiral compound characterized by its unique pyrrolidine ring structure. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₇ClN₂ |

| Molecular Weight | 164.68 g/mol |

| Chirality | Chiral center enhances selectivity |

The compound's structure contributes to its interaction with various biological targets, particularly in neurotransmitter systems.

Research indicates that (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride interacts with neurotransmitter transporters, specifically dopamine and norepinephrine transporters. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions .

Target Interactions

- Dopamine Transporters (DAT) : The compound may inhibit DAT, leading to increased dopamine levels in synaptic clefts.

- Norepinephrine Transporters (NET) : Similar interactions have been suggested, potentially enhancing norepinephrine signaling.

Neuropharmacological Effects

Studies have shown that (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride exhibits significant biological activity related to neurotransmission:

- Cognitive Enhancement : Preliminary studies suggest that the compound may improve cognitive functions through modulation of dopaminergic and noradrenergic systems.

- Potential for Treating Neurological Disorders : Its ability to influence neurotransmitter dynamics positions it as a candidate for further investigation in conditions like ADHD and depression .

Antimicrobial Activity

While primarily studied for its neuropharmacological effects, some research has indicated potential antimicrobial properties. For instance, derivatives of pyrrolidine compounds have shown antibacterial activity against various pathogens, suggesting a broader pharmacological profile .

In Vitro Studies

In vitro studies assessing the cytotoxic effects of related pyrrolidine derivatives demonstrated varied biological activities:

-

Anticancer Activity : Compounds structurally similar to (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride were evaluated against A549 lung adenocarcinoma cells. Results indicated that certain modifications led to significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Compound Cell Viability (%) IC50 (µM) Control 100 - Compound A 66 15 Compound B 78 20

Pharmacological Properties

A comprehensive review highlighted the versatility of pyrrolidine derivatives in drug discovery, emphasizing their potential as scaffolds for novel therapeutic agents targeting various receptors and enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride with high purity?

- Methodology : Multi-step synthesis typically involves alkylation of pyrrolidine derivatives using dimethylamine under controlled pH (e.g., aqueous HCl for hydrochloride salt formation). Post-synthesis purification via recrystallization or silica-gel chromatography is critical. Purity validation requires HPLC with UV detection (λ = 210–220 nm for amine absorption) and comparison to PubChem-derived reference data (e.g., molecular formula C₇H₁₅ClN₂ ) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Use ¹H/¹³C NMR in deuterated solvents (D₂O or DMSO-d₆) to resolve amine protons and pyrrolidine ring signals. Assign peaks using HSQC and HMBC for connectivity. Mass spectrometry (ESI-MS) in positive ion mode confirms molecular weight ([M+H]⁺ expected at m/z 163.1 for the free base). Cross-validate with PubChem’s InChIKey and SMILES data .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- Methodology : Employ HPLC-UV/HRMS with a C18 column (acetonitrile/water + 0.1% formic acid). Compare retention times and fragmentation patterns to known byproducts (e.g., unreacted pyrrolidine derivatives). Limit of detection (LOD) should align with ICH guidelines (<0.1% for major impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic proton exchange in tertiary amines?

- Methodology : Conduct variable-temperature NMR (VT-NMR) to slow proton exchange. For example, at 25°C, broadening of N-methyl signals may occur, but cooling to −10°C sharpens peaks. Use 2D NOESY to confirm spatial proximity of dimethyl groups to the pyrrolidine ring .

Q. What computational approaches predict the compound’s solubility and pKa for pharmacokinetic studies?

- Methodology : Utilize QSPR models (e.g., ACD/Labs or MarvinSuite) with SMILES strings (CN(C)CC1CCCN1.Cl ) to compute logP (~1.2) and pKa (~9.5 for the amine). Validate with experimental shake-flask solubility tests in PBS (pH 7.4) .

Q. How does pH influence the stability of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride in aqueous buffers?

- Methodology : Perform accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via UPLC-MS. Acidic conditions (pH < 3) may hydrolyze the pyrrolidine ring, while alkaline conditions (pH > 8) promote demethylation. Compare degradation pathways to structurally similar amines in environmental matrices .

Q. What role does this compound play in synthesizing structurally diverse libraries for medicinal chemistry?

- Methodology : Use the pyrrolidine scaffold as a chiral building block for Mannich reactions or reductive amination. For example, coupling with boronic acids (via Suzuki-Miyaura) or thiols enhances diversity. Optimize reaction yields using DOE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.